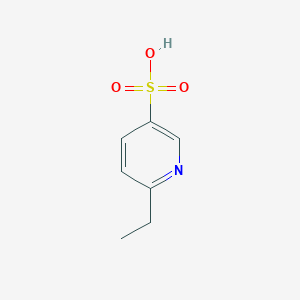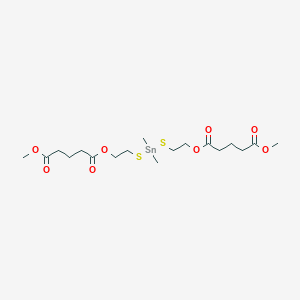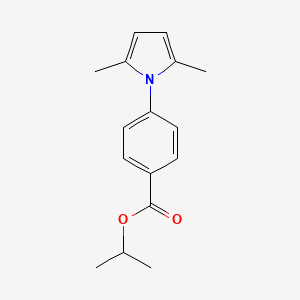
1-(3-Methoxy-2-pyridyl)-3-(4-methoxyphenyl)propane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Methoxy-2-pyridyl)-3-(4-methoxyphenyl)propane-1,3-dione is an organic compound that features both pyridyl and methoxyphenyl groups. Compounds with such structures are often of interest in various fields of chemistry and pharmacology due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methoxy-2-pyridyl)-3-(4-methoxyphenyl)propane-1,3-dione typically involves multi-step organic reactions. One possible route could involve the condensation of a pyridyl ketone with a methoxyphenyl aldehyde under basic conditions, followed by further functional group modifications.
Industrial Production Methods
Industrial production methods for such compounds would likely involve optimization of the synthetic route for scalability, including considerations for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors and other advanced chemical engineering techniques.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Methoxy-2-pyridyl)-3-(4-methoxyphenyl)propane-1,3-dione can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups could be oxidized to form corresponding phenols.
Reduction: The carbonyl groups could be reduced to alcohols.
Substitution: The methoxy groups could be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield phenolic compounds, while reduction could yield alcohols.
Aplicaciones Científicas De Investigación
1-(3-Methoxy-2-pyridyl)-3-(4-methoxyphenyl)propane-1,3-dione could have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigation of its pharmacological properties and potential therapeutic uses.
Industry: Use in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(3-Methoxy-2-pyridyl)-3-(4-methoxyphenyl)propane-1,3-dione would depend on its specific interactions with biological targets. This could involve binding to specific enzymes or receptors, thereby modulating their activity. Detailed studies would be required to elucidate these pathways.
Comparación Con Compuestos Similares
Similar Compounds
1-(3-Methoxy-2-pyridyl)-3-phenylpropane-1,3-dione: Lacks the methoxy group on the phenyl ring.
1-(2-Pyridyl)-3-(4-methoxyphenyl)propane-1,3-dione: Lacks the methoxy group on the pyridyl ring.
Uniqueness
1-(3-Methoxy-2-pyridyl)-3-(4-methoxyphenyl)propane-1,3-dione is unique due to the presence of methoxy groups on both the pyridyl and phenyl rings, which could influence its chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C16H15NO4 |
|---|---|
Peso molecular |
285.29 g/mol |
Nombre IUPAC |
1-(4-methoxyphenyl)-3-(3-methoxypyridin-2-yl)propane-1,3-dione |
InChI |
InChI=1S/C16H15NO4/c1-20-12-7-5-11(6-8-12)13(18)10-14(19)16-15(21-2)4-3-9-17-16/h3-9H,10H2,1-2H3 |
Clave InChI |
XNYUDDCZOMLTFK-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)CC(=O)C2=C(C=CC=N2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Benzenesulfonic acid, 4-[ethyl(phenylmethyl)amino]-](/img/structure/B13777149.png)





![N-[(E)-2-(3,4-Dihydroxyphenyl)vinyl]-N-methylacetamide](/img/structure/B13777178.png)

